

8-Bromo-6-methoxyquinoline physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromo-6-methoxyquinoline**

Cat. No.: **B1267094**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **8-Bromo-6-methoxyquinoline**

This technical guide provides a comprehensive overview of the core physical properties of **8-Bromo-6-methoxyquinoline**, a quinoline derivative of interest in medicinal chemistry and organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the relationships between these characteristics.

Core Physical and Chemical Data

8-Bromo-6-methoxyquinoline is a halogenated heterocyclic aromatic compound. Its fundamental physical and chemical identifiers are summarized below.

Property	Value
CAS Number	50488-36-3 [1] [2] [3]
Molecular Formula	C ₁₀ H ₈ BrNO [1] [2] [3]
Molecular Weight	238.08 g/mol [1]
Appearance	Solid (specific color not widely reported)
Melting Point	65-66 °C [2]
Boiling Point	329 °C at 760 mmHg [2]
Density	1.516 g/cm ³ [2]
Flash Point	152.8 °C [2]
Refractive Index	1.64 [2]
XLogP3 (Lipophilicity)	2.7 [2]
Polar Surface Area (PSA)	22.1 Å ² [2]

Solubility Profile

While specific quantitative solubility data is not extensively published, the structural characteristics of **8-Bromo-6-methoxyquinoline**—a heterocyclic aromatic system—suggest it has low aqueous solubility.[\[4\]](#) For in-vitro biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then serially diluted into an aqueous buffer.[\[4\]](#)

Experimental Protocols

The physical properties listed above are determined through standardized laboratory procedures. The methodologies for two key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound is a critical indicator of its purity.[\[5\]](#) A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities

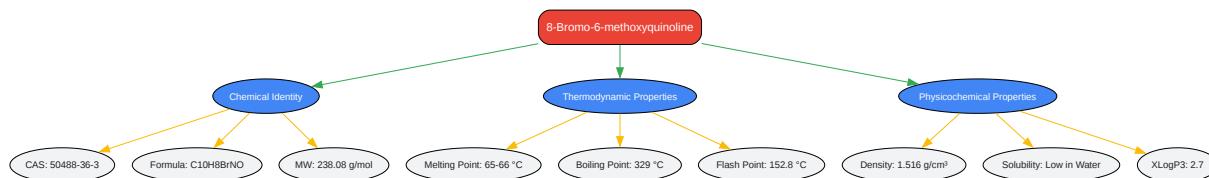
tend to depress and broaden the melting range.[\[6\]](#) The capillary method is a common and reliable technique for this measurement.[\[7\]](#)

Methodology:

- Sample Preparation: The compound must be thoroughly dried to remove any residual solvent. It is then finely crushed into a powder using a mortar and pestle.[\[7\]](#)
- Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is tapped gently or dropped through a larger glass tube to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.
- Heating and Observation:
 - A rapid initial heating is performed to determine an approximate melting point.[\[5\]](#)
 - The apparatus is allowed to cool. A second, careful determination is then conducted, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
- Data Recording: Two temperatures are recorded: T_1 , the temperature at which the first drop of liquid appears, and T_2 , the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range $T_1 - T_2$.

Qualitative Solubility Determination

Solubility tests are performed to understand a compound's behavior in various solvents, which provides insight into its polarity and the presence of ionizable functional groups.[\[8\]](#)


Methodology:

- Sample and Solvent Measurement: Approximately 20-30 mg of the solid compound is placed into a small test tube.

- Solvent Addition: 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol) is added in small portions.[9]
- Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[10] The sample is observed to determine if it has dissolved. A compound is generally considered "soluble" if it dissolves completely.
- Classification:
 - Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to identify acidic or basic properties.[8]
 - 5% HCl Solubility: Solubility in dilute acid suggests the presence of a basic functional group (e.g., an amine).[9]
 - 5% NaOH Solubility: Solubility in dilute base suggests the presence of an acidic functional group.[9]
 - Organic Solvent Solubility: Solubility in nonpolar solvents like diethyl ether or hexane suggests a predominantly nonpolar character, following the "like dissolves like" principle. [10]

Visualization of Physicochemical Characteristics

The following diagram illustrates the logical relationship between **8-Bromo-6-methoxyquinoline** and its key physical properties.

[Click to download full resolution via product page](#)

Caption: Logical map of **8-Bromo-6-methoxyquinoline**'s physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 8-Bromo-6-methoxyquinoline | 50488-36-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 8-Bromo-6-methoxyquinoline, 95.0%, 100mg [scisupplies.eu]
- 4. benchchem.com [benchchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- To cite this document: BenchChem. [8-Bromo-6-methoxyquinoline physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267094#8-bromo-6-methoxyquinoline-physical-properties\]](https://www.benchchem.com/product/b1267094#8-bromo-6-methoxyquinoline-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com